Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate
Description
Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted at position 2 with an ethyl carboxylate group and at position 3 with a sulfonyl-linked piperazine moiety bearing a pyrimidin-2-yl substituent.
Properties
IUPAC Name |
ethyl 3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-2-27-18(24)16-17(14-6-3-4-7-15(14)28-16)29(25,26)23-12-10-22(11-13-23)19-20-8-5-9-21-19/h3-9H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQLWJPMPDHIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides . The reaction conditions often include the use of organic solvents such as toluene and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine moieties using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Alkyl halides, sulfonyl chlorides; reactions may require the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds with similar structures to Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate exhibit significant anticancer properties. For instance, derivatives of thiophene have been evaluated for their ability to inhibit cancer cell proliferation. A study found that certain thieno[2,3-d]pyrimidine derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential application for this compound in cancer therapy .
-
Antimicrobial Activity
- The antimicrobial properties of related thiophene compounds have been extensively researched. For example, thienopyrimidine derivatives have shown promising antibacterial and antifungal activities, which could be extrapolated to this compound. In vitro studies have demonstrated varying degrees of microbial inhibition depending on the substituents on the thiophene ring .
-
Antioxidant Properties
- Compounds containing thiophene rings have also been studied for their antioxidant capabilities. Research has shown that certain thiophene derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . This suggests that this compound may possess similar properties.
Case Study 1: Anticancer Efficacy
A recent study synthesized various benzo[b]thiophene derivatives and evaluated their anticancer activities against breast cancer cell lines. The results indicated that compounds with a sulfonamide group exhibited enhanced cytotoxicity compared to those without it. The study concluded that this compound could be a candidate for further development as an anticancer agent .
Case Study 2: Antimicrobial Screening
Another investigation focused on the synthesis of thienopyrimidine derivatives and their antimicrobial activities against Gram-positive and Gram-negative bacteria. The study revealed that specific modifications to the thiophene structure significantly increased antibacterial efficacy, highlighting the importance of structural optimization in drug design .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions can modulate neurotransmitter release and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Differences
The compound shares structural motifs with several analogs, as highlighted in the evidence:
(a) Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS 81018-05-5)
- Core Structure : Identical benzo[b]thiophene-2-carboxylate scaffold.
- Key Difference : The piperazine substituent is 3-methoxyphenyl instead of pyrimidin-2-yl.
(b) Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (CAS 156724-46-8)
- Core Structure : Thiophene ring instead of benzo[b]thiophene.
- Key Difference : A propanamido linker replaces the sulfonyl group, and the piperazine is 4-methyl-substituted.
- Impact : The sulfonyl group in the target compound may confer stronger electron-withdrawing effects, influencing receptor binding kinetics .
(c) Ziprasidone-Related Compounds
- Core Structure : Benzo[d]isothiazole or indole instead of benzo[b]thiophene.
- Key Difference : Piperazine is linked to bulkier substituents (e.g., benzo[d]isothiazol-3-yl).
- Impact : The benzo[b]thiophene core in the target compound likely offers distinct electronic properties and metabolic stability compared to Ziprasidone’s fused isothiazole-indole system .
Physicochemical and Pharmacological Comparison
The table below summarizes critical parameters:
*Calculated molecular formula: C₁₉H₂₀N₄O₄S₂.
†Estimated from molecular formula.
Research Findings and Implications
Sulfonyl vs. Amide Linkers : Sulfonyl-linked analogs (e.g., target compound, CAS 81018-05-5) exhibit enhanced electron-withdrawing effects, which may improve binding to enzymes like kinases or receptors requiring polar interactions. In contrast, amide-linked derivatives (e.g., CAS 156724-46-8) offer flexibility but reduced acidity .
Pyrimidine vs.
Metabolic Stability : Benzo[b]thiophene derivatives generally show higher metabolic stability compared to simpler thiophenes due to reduced ring oxidation. However, the pyrimidine substituent may increase susceptibility to cytochrome P450-mediated metabolism .
Biological Activity
Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 432.5 g/mol. The structure features a benzo[b]thiophene core, a pyrimidin-2-yl piperazine moiety, and a sulfonyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₄S₂ |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 941919-12-6 |
The primary mechanism of action for this compound involves its role as an ATP-competitive inhibitor of Protein Kinase B (PKB/Akt) . This inhibition affects several downstream signaling pathways, including:
- Glycogen synthase kinase 3 beta (GSK3β)
- Forkhead box O (FKHRL1)
- Bcl-2-associated death promoter (BAD)
- Mammalian target of rapamycin (mTOR)
These pathways are crucial in regulating cell survival, proliferation, and metabolism, indicating the compound's potential in treating various diseases, particularly cancers and metabolic disorders .
Anticancer Potential
Research has highlighted the compound's anticancer properties through various in vitro studies. For instance:
- Cell Line Studies : In tests against multiple cancer cell lines, the compound demonstrated significant cytotoxicity. The IC50 values were found to be comparable to established chemotherapeutic agents like doxorubicin .
Neuroprotective Effects
In addition to its anticancer activity, the compound has shown promise in neuroprotection by modulating neuroinflammatory pathways. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that modifications to its structure enhance bioavailability while maintaining efficacy against targeted pathways .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- Antitumor Activity : A study evaluated the effects of the compound on breast cancer cell lines, revealing that it inhibited cell growth through apoptosis induction mechanisms.
- Neuroprotective Study : Research involving animal models indicated that treatment with the compound reduced markers of neuroinflammation and oxidative stress, suggesting a protective effect on neuronal cells .
- Structure–Activity Relationship (SAR) : Investigations into various analogs of the compound have helped identify key structural features responsible for its biological activity, aiding in the design of more potent derivatives .
Q & A
What are the common synthetic routes for Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate, and how can reaction conditions be optimized for improved yield?
Basic Research Focus
The synthesis typically involves multi-step reactions, starting with the functionalization of the benzo[b]thiophene core. Key steps include sulfonylation of the piperazine-pyrimidine moiety and esterification. For example, highlights analogous syntheses of ethyl thiophene carboxylates via nucleophilic substitution and cyclization reactions, while details a piperazine coupling strategy using dichloromethane and trifluoroacetic acid for deprotection . Optimization may involve adjusting solvent polarity (e.g., acetonitrile for SNAr reactions), temperature (e.g., 80°C for coupling steps), and stoichiometric ratios of reagents (e.g., 1.2 eq of alkylating agents) to minimize side products .
How can researchers address challenges in the purification of intermediates during the synthesis of this compound?
Basic Research Focus
Purification challenges often arise due to polar byproducts or unreacted starting materials. and emphasize the use of silica gel column chromatography with gradient elution (e.g., 0–12% MeOH in CH₂Cl₂) to separate intermediates . For highly polar impurities, aqueous workup (e.g., basification with NaOH and extraction with ethyl acetate) can isolate the target compound. also notes the use of celite filtration to remove insoluble salts, followed by Na₂SO₄ drying for solvent removal .
What analytical techniques are recommended for confirming the structural integrity and purity of the compound?
Basic Research Focus
¹H/¹³C NMR (400 MHz in DMSO-d₆) is critical for verifying regiochemistry and functional group integration, particularly for sulfonyl and piperazine moieties (e.g., δ 3.42–3.60 ppm for piperazine protons) . High-resolution mass spectrometry (HRMS) or ESI-MS (e.g., m/z 487.1 [M+H]⁺) confirms molecular weight . Purity is assessed via HPLC (≥95%), as noted in for related benzo[b]thiophene derivatives .
How can structure-activity relationship (SAR) studies be designed to explore the biological activity of derivatives?
Advanced Research Focus
SAR studies require systematic modification of substituents. demonstrates the utility of bivalent ligands with variable linker lengths (e.g., ethylene vs. propylene chains) to assess binding affinity changes . For example, replacing the benzo[b]thiophene ester with a carboxamide (as in ) could modulate solubility and target engagement . In vitro assays (e.g., enzyme inhibition or cellular uptake) should be paired with computational docking to rationalize activity trends.
What methodologies are effective in resolving data contradictions arising from unexpected biological activity in analogs?
Advanced Research Focus
Contradictions between synthetic yields and bioactivity often stem from uncharacterized stereochemistry or impurities. and recommend orthogonal validation methods:
- X-ray crystallography to confirm stereochemistry (e.g., resolving epimers noted in ) .
- Metabolite profiling (LC-MS/MS) to identify degradation products interfering with assays .
- Dose-response curves to distinguish true activity from assay artifacts (e.g., ’s use of cyclopropylamide derivatives to validate target specificity) .
How can researchers design in vitro assays to evaluate the pharmacokinetic properties of this compound?
Advanced Research Focus
Key assays include:
- Microsomal stability tests (human liver microsomes) to assess metabolic degradation.
- Caco-2 permeability assays for intestinal absorption potential, using HPLC quantification .
- Plasma protein binding (ultrafiltration followed by LC-MS) to estimate free drug concentration. ’s synthetic intermediates with tert-butyl carbamate groups can serve as negative controls for passive diffusion studies .
What strategies are recommended for improving the solubility of this compound in aqueous buffers?
Advanced Research Focus
Modifications to the ester group (e.g., hydrolysis to carboxylic acid) or introduction of polar substituents (e.g., hydroxyl or amine groups) can enhance solubility. highlights the use of polyethylene glycol (PEG)-like linkers in bivalent ligands to improve hydrophilicity . Co-solvents (e.g., DMSO ≤1%) or cyclodextrin encapsulation are practical alternatives for in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
